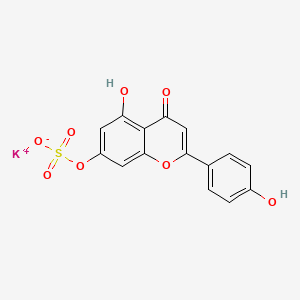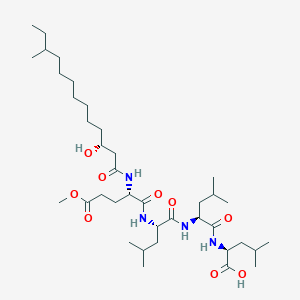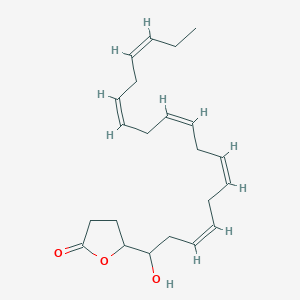
Trivalent GalNAc-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trivalent N-acetylgalactosamine-dibenzocyclooctyne (Trivalent GalNAc-DBCO) is a compound that combines the properties of N-acetylgalactosamine (GalNAc) and dibenzocyclooctyne (DBCO). GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This makes this compound particularly useful for targeted delivery to liver cells . The DBCO moiety allows for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry reaction that is bioorthogonal and does not require copper catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trivalent GalNAc-DBCO involves the conjugation of GalNAc to DBCO through a series of chemical reactions. One common method includes the activation of GalNAc with a suitable linker, followed by its conjugation to DBCO. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of both GalNAc and DBCO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s purity and molecular weight .
Analyse Des Réactions Chimiques
Types of Reactions
Trivalent GalNAc-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The SPAAC reaction between this compound and azide-containing molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is usually carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from the SPAAC reaction are triazole-linked conjugates. These conjugates retain the biological activity of both the GalNAc and the azide-containing molecule, making them useful for targeted delivery and therapeutic applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, Trivalent GalNAc-DBCO is used for the synthesis of complex bioconjugates. Its ability to undergo SPAAC reactions makes it a valuable tool for creating stable, bioorthogonal linkages .
Biology
In biological research, this compound is used to study receptor-mediated endocytosis and targeted delivery to hepatocytes. It is also employed in the development of targeted protein degradation technologies, such as lysosome-targeting chimeras (LYTACs) .
Medicine
In medicine, this compound is used for the targeted delivery of therapeutic agents to the liver. This includes the delivery of small interfering RNA (siRNA) and antisense oligonucleotides for the treatment of liver diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of targeted drug delivery systems. Its ability to selectively bind to ASGPR makes it an ideal candidate for liver-specific therapies .
Mécanisme D'action
Trivalent GalNAc-DBCO exerts its effects through the high-affinity binding of GalNAc to the asialoglycoprotein receptor (ASGPR) on hepatocytes. Upon binding, the compound is internalized via receptor-mediated endocytosis. The DBCO moiety allows for the conjugation of therapeutic agents through SPAAC reactions, facilitating targeted delivery to liver cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trivalent N-acetylgalactosamine-carboxylic acid (Trivalent GalNAc-COOH): Similar to Trivalent GalNAc-DBCO, this compound also targets ASGPR but lacks the DBCO moiety, limiting its use in click chemistry.
Trivalent N-acetylgalactosamine-azide (Trivalent GalNAc-N3): This compound can undergo SPAAC reactions but requires a complementary alkyne-containing molecule.
Uniqueness
This compound is unique due to its dual functionality. The GalNAc moiety allows for targeted delivery to hepatocytes, while the DBCO moiety enables bioorthogonal conjugation through SPAAC reactions. This combination makes it highly versatile for various scientific and medical applications .
Propriétés
Formule moléculaire |
C91H144N12O34 |
|---|---|
Poids moléculaire |
1950.2 g/mol |
Nom IUPAC |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C91H144N12O34/c1-60(107)99-79-85(122)82(119)67(54-104)135-88(79)132-39-11-8-21-70(110)92-32-14-35-95-74(114)28-43-129-57-91(58-130-44-29-75(115)96-36-15-33-93-71(111)22-9-12-40-133-89-80(100-61(2)108)86(123)83(120)68(55-105)136-89,59-131-45-30-76(116)97-37-16-34-94-72(112)23-10-13-41-134-90-81(101-62(3)109)87(124)84(121)69(56-106)137-90)102-77(117)31-42-125-47-49-127-51-52-128-50-48-126-46-38-98-73(113)26-27-78(118)103-53-65-19-5-4-17-63(65)24-25-64-18-6-7-20-66(64)103/h4-7,17-20,67-69,79-90,104-106,119-124H,8-16,21-23,26-59H2,1-3H3,(H,92,110)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,116)(H,98,113)(H,99,107)(H,100,108)(H,101,109)(H,102,117)/t67-,68-,69-,79-,80-,81-,82+,83+,84+,85-,86-,87-,88-,89-,90-/m1/s1 |
Clé InChI |
MUDHYUDVXOPWNN-IMTCGYAUSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



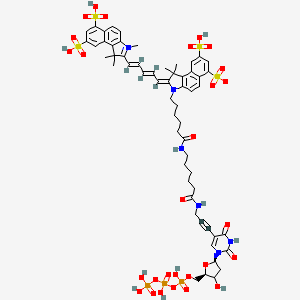
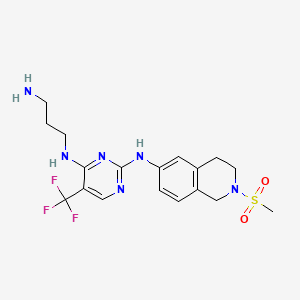

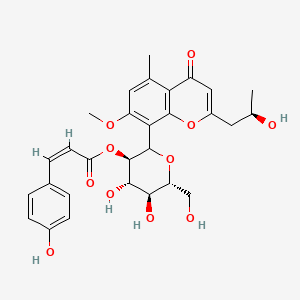
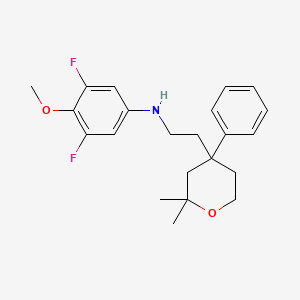

![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)

